

## Genotoxic and Carcinogenic Potential of Imazalil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Imazalil |           |
| Cat. No.:            | B3429329 | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

Abstract: Imazalil is a systemic imidazole fungicide widely used for the post-harvest treatment of fruits and vegetables and as a seed dressing.[1] Its widespread application has led to scrutiny of its toxicological profile, particularly its potential to induce genetic damage and cancer. This technical guide provides an in-depth review of the genotoxic and carcinogenic potential of Imazalil, summarizing key studies, detailing experimental protocols, and illustrating the proposed mechanisms of action. The evidence suggests that while some in vitro and in vivo assays indicate a potential for DNA damage, the overall weight of evidence from a standard battery of tests suggests Imazalil is not mutagenic.[1][2] Carcinogenicity has been observed in rodents, primarily as liver and thyroid tumors, which are believed to occur through a nongenotoxic, receptor-mediated mode of action that may have less relevance to humans.[2]

#### **Genotoxic Potential**

The genotoxicity of **Imazalil** has been evaluated in a comprehensive range of in vitro and in vivo assays. While the majority of standard regulatory studies have returned negative results, some recent studies have reported positive findings for DNA damage, particularly at higher concentrations.[2][3]

#### **Summary of Genotoxicity Studies**

The results from various genotoxicity assays are summarized in the table below, providing a comparative overview of the endpoints and test systems evaluated.



| End-Point                       | Test<br>System                                                            | Concentrati<br>on / Dose                    | Purity (%) | Results                                               | Reference |
|---------------------------------|---------------------------------------------------------------------------|---------------------------------------------|------------|-------------------------------------------------------|-----------|
| In Vitro                        |                                                                           |                                             |            |                                                       |           |
| Reverse<br>Mutation             | Salmonella<br>typhimurium<br>(TA97, TA98,<br>TA100,<br>TA1535,<br>TA1538) | 5–500 μ<br>g/plate                          | 98.7       | Negative<br>(with/without<br>metabolic<br>activation) | [2][4]    |
| Chromosoma<br>I Aberration      | Human<br>Peripheral<br>Lymphocytes                                        | 0 to 672 μM                                 | N/A        | Positive<br>(Dose-<br>dependent<br>increase)          | [5]       |
| Micronucleus<br>(MN) Test       | Human<br>Peripheral<br>Lymphocytes                                        | 0 to 672 μM                                 | N/A        | Positive<br>(Dose-<br>dependent<br>increase)          | [5]       |
| DNA Damage<br>(Comet<br>Assay)  | Human<br>Peripheral<br>Lymphocytes                                        | 6.8 - 136 μ<br>g/plate                      | N/A        | Positive (Dose- dependent increase in tail moment)    | [3]       |
| Unscheduled<br>DNA<br>Synthesis | Mammalian<br>Cells in<br>Culture                                          | N/A                                         | N/A        | Negative                                              | [4]       |
| In Vivo                         |                                                                           |                                             |            |                                                       |           |
| Dominant<br>Lethal Test         | Male and<br>Female Mice                                                   | 10, 40, or 160<br>mg/kg bw<br>(single dose) | N/A        | Negative                                              | [1][6]    |
| DNA Damage<br>(Comet<br>Assay)  | Drosophila<br>melanogaster                                                | 1 and 4.5 mM                                | N/A        | Positive<br>(Statistically                            | [7]       |



|                                                |                            |                        |     | significant<br>increase) |        |
|------------------------------------------------|----------------------------|------------------------|-----|--------------------------|--------|
| Somatic  Mutation and  Recombinatio  n (SMART) | Drosophila<br>melanogaster | 0.25, 1, and<br>4.5 mM | N/A | Negative                 | [7][8] |

N/A: Not Available in cited sources.

#### **Experimental Protocols for Key Assays**

- 1.2.1 Bacterial Reverse Mutation Assay (Ames Test) This assay evaluates the potential of a substance to induce gene mutations.
- Principle: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100) are
  exposed to the test substance with and without a metabolic activation system (S9 mix from
  rat liver). If the substance is a mutagen, it will cause the bacteria to revert to a state where
  they can synthesize their own histidine, allowing them to grow on a histidine-limited medium.
- Methodology: Various concentrations of Imazalil (e.g., 5-500 μ g/plate ) are added to agar
  plates containing the bacterial strains.[4] Plates are prepared in triplicate for each
  concentration, with and without S9 activation. Positive and negative controls are run
  concurrently. The plates are incubated for 48-72 hours, and the number of revertant colonies
  is counted.
- Endpoint: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control is considered a positive result. **Imazalil** has consistently tested negative in this assay.[2][4]
- 1.2.2 DNA Damage Assay (Comet Assay) This is a sensitive method for detecting DNA strand breaks in individual cells.
- Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to
  electrophoresis. Damaged DNA, containing fragments and strand breaks, migrates away
  from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional
  to the amount of DNA damage.



- Methodology: Human peripheral lymphocytes are cultured and exposed to various
  concentrations of ImazaliI for a defined period (e.g., 4 or 24 hours).[3] Following exposure,
  the cells are collected, embedded in agarose gel, and lysed with detergents and high salts.
  The slides then undergo electrophoresis under alkaline conditions, followed by staining with
  a fluorescent DNA-binding dye.
- Endpoint: Images are captured via fluorescence microscopy, and software is used to quantify
  the "tail moment" (a product of tail length and the fraction of DNA in the tail). Imazalil has
  been shown to cause a dose-dependent increase in DNA damage in human lymphocytes in
  this assay.[3]

#### **Genotoxicity Testing Workflow**

The typical workflow for assessing the genotoxic potential of a chemical involves a tiered approach, starting with in vitro tests and progressing to in vivo studies if necessary.



Click to download full resolution via product page

A generalized workflow for assessing the genotoxicity of a chemical compound.



### **Carcinogenic Potential**

Long-term carcinogenicity studies in rodents have shown that **Imazalil** can induce tumors in the liver and thyroid gland.[2] However, the proposed mode of action is considered non-genotoxic and involves mechanisms that may be specific to rodents.

### **Summary of Carcinogenicity Bioassays**



| Species /<br>Strain      | Dose /<br>Concentr<br>ation                       | Duration        | Route of<br>Administr<br>ation | Key<br>Findings                                                                                                   | NOAEL                                                               | Referenc<br>e |
|--------------------------|---------------------------------------------------|-----------------|--------------------------------|-------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------|---------------|
| Albino<br>Swiss Mice     | 0, 6.25, 25,<br>100 ppm<br>(in drinking<br>water) | 18 months       | Oral<br>(drinking<br>water)    | No<br>treatment-<br>related<br>increase in<br>tumors.                                                             | 40 mg/kg<br>bw/day                                                  | [2]           |
| SPF Albino<br>Swiss Mice | 0, 50, 200,<br>600 ppm<br>(in diet)               | ~23<br>months   | Oral (diet)                    | Increased incidence of hepatocell ular adenomas and combined adenomas/ carcinomas in females at the highest dose. | 8.1 mg/kg<br>bw/day<br>(males),<br>9.9 mg/kg<br>bw/day<br>(females) | [4]           |
| Wistar<br>Rats           | 0, 5, 20, 80<br>mg/kg<br>bw/day                   | 24-30<br>months | Oral (diet)                    | No increases in tumors compared to controls.                                                                      | 5.0 mg/kg<br>bw/day                                                 | [1][6]        |
| Rats                     | N/A                                               | N/A             | N/A                            | Thyroid follicular cell tumors observed in male rats.                                                             | N/A                                                                 | [2]           |



NOAEL: No-Observed-Adverse-Effect Level; bw: body weight.

#### Mode of Action (MOA) for Rodent Liver Tumors

The weight of evidence suggests that **Imazalil** is not a genotoxic carcinogen.[2] The liver tumors observed in mice are proposed to arise from a non-genotoxic mode of action involving the activation of xenobiotic-sensing nuclear receptors, such as the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR).[2][9][10]

This activation leads to a sequence of key events:

- Receptor Activation: Imazalil activates PXR and/or CAR in hepatocytes.[9][10]
- Enzyme Induction: This leads to the induction of cytochrome P450 (CYP) enzymes.[2]
- Increased Cell Proliferation: Sustained receptor activation and enzyme induction result in increased hepatocyte turnover and proliferation.[2][9]
- Altered Hepatic Foci: The proliferative stimulus promotes the development of pre-neoplastic lesions (altered hepatic foci).
- Tumor Formation: Over time, these foci can progress to form hepatocellular adenomas and carcinomas.[2]





Proposed Mode of Action for Imazalil-Induced Rodent Liver Tumors

Click to download full resolution via product page

and Carcinomas

Key events in the proposed non-genotoxic MOA for rodent liver tumor formation.

#### **Endocrine Disruption Potential**

**Imazalil** has also been identified as an endocrine disruptor, primarily through its action as an androgen receptor (AR) antagonist.[11][12] This activity can interfere with steroid hormone



balance and is another potential indirect mechanism contributing to its toxicological profile. Maternal exposure in mice has been shown to disrupt the endocrine system in offspring, leading to an aromatase deficiency which decreases the conversion of androgens to estrogens. [11][12]



Click to download full resolution via product page

Mechanism of endocrine disruption by Imazalil via androgen receptor antagonism.

# Experimental Protocol: Long-Term Carcinogenicity Bioassay

- Principle: To assess the carcinogenic potential of a substance over the lifetime of an animal model.
- Methodology:
  - Test System: Typically conducted in two rodent species (e.g., Wistar rats and Swiss mice),
     with equal numbers of males and females per group (e.g., 50/sex/group).[2][4]
  - Dosing: The test substance is administered for a major portion of the animal's lifespan (e.g., 18-24 months).[2][4] Imazalil has been tested via administration in the diet or



drinking water at multiple dose levels, including a control group and a high dose intended to be a maximum tolerated dose (MTD).

- In-life Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.
- Terminal Procedures: At the end of the study, all surviving animals are euthanized. A full necropsy is performed, and organs are weighed. Tissues from all animals (including those that died prematurely) are preserved and subjected to comprehensive histopathological examination by a veterinary pathologist.
- Endpoint: The primary endpoint is the incidence of tumors (benign and malignant) in treated groups compared to the control group. Statistical analysis is performed to determine if there is a compound-related increase in tumor formation.

#### Conclusion

The toxicological profile of **Imazalil** is complex. The weight of evidence from standard genotoxicity assays suggests it is not a direct mutagen.[2] However, some studies have demonstrated its ability to induce DNA damage, chromosomal aberrations, and micronuclei, indicating a potential for genotoxicity that warrants consideration.[3][5]

The carcinogenicity observed in long-term rodent studies (liver and thyroid tumors) is plausibly explained by a non-genotoxic mode of action involving sustained activation of nuclear receptors (PXR/CAR) and endocrine disruption.[2][9][11] This MOA is often considered to have a threshold and may be more relevant to high-dose exposures in sensitive rodent species than to low-level human dietary exposure. Regulatory bodies like the JMPR and EFSA have established an Acceptable Daily Intake (ADI) of 0.03 mg/kg bw and an Acute Reference Dose (ARfD) of 0.05 mg/kg bw, respectively, based on the overall toxicological data.[2][13][14] Further research into the toxicity of its metabolites remains an area of interest for regulatory agencies.[15][16]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. EXTOXNET PIP IMAZALIL [extoxnet.orst.edu]
- 2. apps.who.int [apps.who.int]
- 3. mdpi.com [mdpi.com]
- 4. IMAZALIL [inchem.org]
- 5. Toxicologic evaluation of imazalil with particular reference to genotoxic and teratogenic potentials PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 409. Imazalil (Pesticide residues in food: 1977 evaluations) [inchem.org]
- 7. Evaluation of the Effects of Imazalil on Genotoxicity and Behavioral Toxicity in Drosophila melanogaster [ouci.dntb.gov.ua]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Acceleration of murine hepatocyte proliferation by imazalil through the activation of nuclear receptor PXR PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Transcriptomics analysis of hepatotoxicity induced by the pesticides imazalil, thiacloprid and clothianidin alone or in binary mixtures in a 28-day study in female Wistar rats PMC [pmc.ncbi.nlm.nih.gov]
- 11. Maternal exposure to imazalil disrupts the endocrine system in F1 generation mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Modification of the existing maximum residue levels for imazalil in various commodities -PMC [pmc.ncbi.nlm.nih.gov]
- 14. fao.org [fao.org]
- 15. Updated review of the existing maximum residue levels for imazalil according to Article 12 of Regulation (EC) No 396/2005 following new toxicological information - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Updated review of the existing maximum residue levels for imazalil according to Article 12 of Regulation (EC) No 396/2005 following new toxicological information | EFSA [efsa.europa.eu]
- To cite this document: BenchChem. [Genotoxic and Carcinogenic Potential of Imazalil: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b3429329#genotoxic-and-carcinogenic-potential-of-imazalil]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com